Dimethyl(2,2-dimethylhydrazino)silane
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H13N2Si |
|---|---|
Molecular Weight |
117.24 g/mol |
InChI |
InChI=1S/C4H13N2Si/c1-6(2)5-7(3)4/h5H,1-4H3 |
InChI Key |
MNEKDNHUJSQVPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N[Si](C)C |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2,2 Dimethylhydrazino Silane
General Principles of Hydrazinosilane Synthesis
The formation of hydrazinosilanes, including Dimethyl(2,2-dimethylhydrazino)silane, relies on the creation of a covalent bond between a silicon atom and a nitrogen atom of a hydrazine (B178648) moiety. The primary approaches to achieve this are through substitution and condensation reactions, as well as dehydrocoupling, which is a specific type of condensation.
Substitution and Condensation Reactions in Silicon-Nitrogen Bond Formation
Nucleophilic substitution at a silicon center is a cornerstone of hydrazinosilane synthesis. wesleyan.edulibretexts.org In this process, a nitrogen atom of a hydrazine molecule, acting as a nucleophile, attacks an electrophilic silicon atom, displacing a leaving group. The most common electrophilic silicon precursors are chlorosilanes, where the chlorine atom serves as the leaving group. sibran.ru The reaction with 1,1-dimethylhydrazine (B165182), for instance, leads to the formation of the desired hydrazinosilane and a hydrochloride salt of the excess hydrazine or an added base. sibran.ru
The mechanism of nucleophilic substitution at silicon (SN2@Si) differs from the analogous reaction at a carbon center. wesleyan.eduresearchgate.net Due to the larger size of the silicon atom and the accessibility of its d-orbitals, the reaction often proceeds through a lower-energy transition state or a stable pentacoordinate intermediate, which can influence the reaction rate and selectivity. wesleyan.eduresearchgate.net The nature of the substituents on the silicon atom and the nitrogen atom, as well as the reaction conditions, play a crucial role in the efficiency of these substitution reactions.
Condensation reactions are also pivotal in Si-N bond formation. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or hydrogen gas. A key example in hydrazinosilane synthesis is the dehydrocoupling of a hydrosilane (containing a Si-H bond) with a hydrazine (containing an N-H bond). acs.org
Hydrosilylation Approaches for Hydrazinosilane Synthesis
While hydrosilylation commonly refers to the addition of a Si-H bond across a multiple bond (e.g., C=C, C≡C), in the context of Si-N bond formation with amines or hydrazines, the process is more accurately described as dehydrogenative coupling or dehydrocoupling. acs.org This condensation reaction involves the reaction of a hydrosilane with a hydrazine, leading to the formation of a silylhydrazine and the liberation of hydrogen gas. sibran.ru
This method offers a clean and atom-economical route to hydrazinosilanes as the only byproduct is hydrogen. acs.org The reaction is often catalyzed by various transition metal complexes, although metal-free catalytic systems are also being explored. researchgate.netmdpi.com The choice of catalyst is critical for achieving high yields and selectivity. The general reaction can be represented as:
R₃Si-H + H₂N-NR'₂ → R₃Si-NH-NR'₂ + H₂
Precursor Design Strategies in Organosilicon Chemistry
The successful synthesis of this compound is highly dependent on the rational design of the organosilicon and hydrazine precursors. Key factors that influence precursor selection include the reactivity of the silicon center, the nature of the leaving group, and the steric and electronic properties of the substituents on both the silicon and hydrazine moieties. shinetsusilicone-global.com
For the organosilicon precursor, chlorosilanes are widely used due to the good leaving group ability of the chloride ion. shinetsusilicone-global.comnih.gov The reactivity of the chlorosilane can be tuned by the other substituents on the silicon atom. Electron-withdrawing groups can increase the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack. Conversely, bulky substituents can sterically hinder the approach of the nucleophile, slowing down the reaction rate. wesleyan.eduresearchgate.net
In the case of this compound, a suitable precursor is dichlorodimethylsilane (B41323). The two methyl groups are relatively small, minimizing steric hindrance, while the two chlorine atoms provide reactive sites for substitution by 1,1-dimethylhydrazine.
The choice of the hydrazine precursor is equally important. For the target compound, 1,1-dimethylhydrazine is the required reactant. The presence of two methyl groups on one nitrogen atom directs the silylation to the unsubstituted nitrogen, leading to the desired 2,2-dimethylhydrazino structure. The nucleophilicity of the hydrazine is also a critical factor.
Specific Synthetic Routes to this compound
The most common and practical laboratory synthesis of this compound involves the reaction of a chlorosilane with a dialkylhydrazine, specifically 1,1-dimethylhydrazine. This method, often referred to as hydrazinolysis, is a direct application of the nucleophilic substitution principle. sibran.ru
Reaction of Chlorosilanes with Dialkylhydrazines
The reaction of dichlorodimethylsilane with 1,1-dimethylhydrazine is a primary route to this compound. sibran.ru In this reaction, one of the chlorine atoms on the dichlorodimethylsilane is substituted by the -NHN(CH₃)₂ group from 1,1-dimethylhydrazine. The reaction is typically carried out in an inert solvent, such as diethyl ether or benzene. sibran.ru
The stoichiometry of the reactants is crucial. An excess of 1,1-dimethylhydrazine is often used to act as both the nucleophile and a base to neutralize the hydrogen chloride byproduct that is formed. sibran.ru The general equation for the reaction is:
(CH₃)₂SiCl₂ + 2 H₂NN(CH₃)₂ → (CH₃)₂Si(Cl)NHN(CH₃)₂ + [H₂NNH(CH₃)₂]Cl
To obtain the fully substituted product, dimethyl-bis(2,2-dimethylhydrazino)silane, a higher ratio of 1,1-dimethylhydrazine to dichlorodimethylsilane would be required, along with potentially more forcing reaction conditions.
| Reactant 1 | Reactant 2 | Product | Byproduct | Reference |
| Dichlorodimethylsilane | 1,1-Dimethylhydrazine | Dimethyl(chloro)(2,2-dimethylhydrazino)silane | 1,1-Dimethylhydrazinium chloride | sibran.ru |
Role of Organoamines as Bases in Hydrazinosilane Synthesis
In the synthesis of hydrazinosilanes from chlorosilanes, the formation of hydrogen chloride is an unavoidable consequence of the substitution reaction. This acidic byproduct can protonate the hydrazine reactant, rendering it non-nucleophilic and thus halting the desired reaction. To prevent this, a base is required to scavenge the HCl. libretexts.org
While an excess of the hydrazine reactant itself can serve as the base, it is often more efficient to use a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine (B92270). libretexts.org The choice of the amine base can influence the reaction rate and the ease of product purification.
Triethylamine is a stronger base than pyridine and is commonly used. doubtnut.comquora.comquora.com Its primary role is to irreversibly react with HCl to form triethylammonium (B8662869) chloride, a solid that can be easily filtered off from the reaction mixture. Pyridine, being a weaker base, is also effective and can sometimes offer advantages in terms of reaction selectivity. doubtnut.comquora.comquora.com The selection of the appropriate organoamine base depends on factors such as the reactivity of the specific chlorosilane and the desired reaction conditions.
| Amine Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine | ~10.7 | Stronger base, forms a solid hydrochloride salt. doubtnut.comquora.com |
| Pyridine | ~5.2 | Weaker base, can sometimes offer better selectivity. doubtnut.comquora.com |
Advanced Purification Techniques for Hydrazinosilane Compounds
The purification of hydrazinosilane compounds is critical for obtaining high-purity material, but it is complicated by their chemical reactivity. These compounds are described as mobile liquids that are relatively stable to heat but are readily cleaved at the Si-N bond by acids, bases, and even atmospheric moisture. sibran.ru Diorganyl-bis(2,3-dimethylhydrazino)silanes, for example, react readily with water and alcohols. sibran.ru This inherent instability necessitates the use of purification techniques conducted under strictly anhydrous and inert conditions.
Chemical Reactivity and Mechanistic Investigations of Dimethyl 2,2 Dimethylhydrazino Silane
Bond Strengths and Cleavage Mechanisms in Hydrazinosilanes
The reactivity of hydrazinosilanes is largely governed by the strength of the bonds within the molecule, particularly the Si-N, N-N, Si-H, Si-C, and C-H bonds. The silicon-nitrogen (Si-N) bond in hydrazinosilanes is susceptible to cleavage. Trialkyl(2,2-dimethylhydrazino)silanes are relatively stable to heat and atmospheric moisture but readily cleave at the Si-N bond when exposed to acids and bases. sibran.ru The reactivity of this bond increases with the number of hydrazine (B178648) substituents on the silicon atom. sibran.ru For instance, diorganyl-bis(2,2-dimethylhydrazino)silanes react readily with water, alcohols, or dry hydrogen chloride, resulting in the cleavage of the Si-N bond. sibran.ru This contrasts with the generally stable nature of silicon-carbon (Si-C) bonds under hydrolytic conditions. researchgate.net
The decomposition of organosilicon precursors is often initiated by the breaking of the weakest bonds. nih.gov The bond dissociation energy (BDE) is a critical parameter in determining the initial fragmentation steps.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Typical Bond Dissociation Energy (eV) |
| Si-C | ~318 | ~3.3 |
| Si-N | ~337-357 | ~3.5-3.7 |
| N-H | ~386-395 | ~4.0-4.1 |
| C-H | ~415-463 | ~4.3-4.8 |
| N-N | ~240-280 | ~2.5-2.9 |
| Si=N | ~470 | ~4.9 |
Note: The data represents typical values for organosilicon and hydrazine compounds and may vary for Dimethyl(2,2-dimethylhydrazino)silane specifically. Data sourced from reference nih.gov and general chemical principles.
The nitrogen-nitrogen (N-N) single bond is typically the weakest covalent bond in hydrazine derivatives, making its cleavage a primary pathway in decomposition reactions. Understanding the thermodynamics of the N-N bond, particularly its homolytic bond dissociation enthalpy (BDE), is crucial for predicting reactivity. nih.gov Homolytic cleavage involves the symmetrical breaking of the N-N bond, resulting in the formation of two nitrogen-centered radical species.
R₂N-NR'₂ → R₂N• + •NR'₂
This process is a key step in many reactions involving hydrazines. nih.gov While N-N bond scission can occur through various pathways, including disproportionation, homolysis has been demonstrated in specific chemical systems, such as the reaction of hydrazine with certain metalloradicals. nih.gov Computational studies on a wide range of hydrazine derivatives have been performed to accurately predict N-N BDEs, providing insight into how substituents affect bond strength. nih.gov The reductive cleavage of the N-N bond in substituted hydrazines has also been extensively studied using various reagents, highlighting the susceptibility of this bond to chemical transformation. rsc.org
Reactivity with Atomic Hydrogen
The reaction of silanes with atomic hydrogen is of fundamental interest, particularly in chemical vapor deposition and plasma processes. Studies on the H-abstraction reactions from silanes by atomic hydrogen (H•) show significant differences compared to their alkane counterparts. nih.gov The barrier energies for H-abstraction from silicon sites (Si-H) are generally lower than from analogous carbon sites (C-H), indicating higher reactivity at the silicon center. nih.gov
For a molecule like this compound, which contains Si-H, C-H, and N-H bonds, atomic hydrogen can potentially abstract a hydrogen atom from any of these sites. Theoretical studies indicate that H-abstraction from primary carbon sites in some silanes can have a higher energy barrier than in equivalent alkanes, a phenomenon attributed to the electron-affinitive configuration of the molecule. nih.gov Conversely, the barrier energy for H-abstraction from silicon sites is typically lower. nih.gov This suggests that the Si-H bond in this compound would be a primary target for attack by atomic hydrogen.
Gas-Phase Decomposition Pathways of Organosilicon Precursors
The thermal decomposition of organosilicon precursors in the gas phase is a critical process in the synthesis of materials via chemical vapor deposition (CVD). These reactions are often complex, involving unimolecular decomposition and free-radical mechanisms. researchgate.net The initial step is typically the cleavage of the weakest bond in the precursor molecule. nih.gov Subsequent steps can involve a series of radical reactions, eliminations, and rearrangements to form stable end-products and reactive intermediates that contribute to film growth.
For this compound, the N-N bond is expected to be the most labile, suggesting that its cleavage would be a primary decomposition pathway. This would be followed by the cleavage of Si-C, Si-N, and C-H bonds at higher energies. nih.gov
In a plasma environment, such as that used in plasma-enhanced chemical vapor deposition (PECVD), the decomposition of organosilicon precursors is significantly more complex and efficient than in purely thermal processes. The decomposition is driven by the binding energies of the atoms and the discharge power of the plasma. nih.gov High-energy electrons in the plasma collide with precursor molecules, leading to extensive fragmentation.
The decomposition in a plasma is often a stepwise reaction. nih.gov For organosilicon precursors, weaker bonds like Si-C are typically broken first, followed by stronger bonds such as Si-N. nih.gov A further increase in plasma power can lead to the cleavage of even stronger bonds, including N-H and C-H, resulting in the appearance of atomic H, C, and Si in the plasma. nih.gov The high concentration of reactive species, including radicals and ions, can open up numerous reaction pathways not accessible under thermal conditions. nih.gov The residence time of the precursor within the plasma zone also affects the degree of fragmentation and can influence the properties of the resulting material. mdpi.com
Identification and Characterization of Intermediates in Decomposition Processes
The decomposition of this compound is expected to proceed through several reactive intermediates. Based on the known cleavage mechanisms, the following species can be proposed:
From N-N Homolytic Cleavage: The weakest bond in the molecule is the N-N linkage. Its homolytic cleavage would produce silylaminyl and dimethylaminyl radicals:
(CH₃)₂Si(H)NH• (Dimethylsilylaminyl radical)
•N(CH₃)₂ (Dimethylaminyl radical)
From Plasma-Induced Decomposition: In a high-energy plasma environment, further fragmentation is expected. nih.gov
Initial Step (Si-C Cleavage): Loss of a methyl group.
•Si(H)(CH₃)NHN(CH₃)₂
•CH₃ (Methyl radical)
Secondary Step (Si-N Cleavage): Cleavage of the silicon-nitrogen bond can lead to fragments containing double bonds. nih.gov
(CH₃)₂Si=NH (Dimethylsilanimine)
•N(CH₃)₂ (Dimethylaminyl radical)
Deep Fragmentation: At higher plasma powers, more extensive bond breaking occurs, leading to simpler radicals and atoms. nih.gov
H•, •CH₃, •SiH₃, etc.
Identifying these transient species experimentally is challenging due to their high reactivity and short lifetimes.
Comparative Reactivity Studies with Related Organosilicon Compounds
The reactivity of this compound can be better understood by comparing it to other common organosilicon precursors.
| Compound | Key Reactive Bonds | Reactivity Characteristics |
| This compound | N-N, Si-N, Si-H | Contains a weak N-N bond, making it susceptible to low-energy decomposition. The Si-N bond is reactive towards acids and bases. sibran.ru The Si-H bond is susceptible to H-abstraction. nih.gov |
| Hexamethyldisilazane (HMDSO) | Si-N, Si-C | Lacks the weak N-N bond. Decomposition in plasma proceeds via Si-C and then Si-N cleavage. nih.gov Used extensively for depositing SiCN and SiCOH films. |
| Tetramethylsilane (TMS) | Si-C | Contains only Si-C and C-H bonds. The Si-C bond is relatively strong, requiring higher energy for decomposition compared to the N-N bond in hydrazinosilanes. researchgate.net |
| Silane (B1218182) (SiH₄) | Si-H | Highly reactive due to the polarity and lability of the Si-H bonds. Prone to H-abstraction. nih.gov |
The presence of the 2,2-dimethylhydrazino group significantly influences the compound's reactivity. The N-N bond provides a low-energy decomposition pathway not available to precursors like HMDSO or TMS. Furthermore, the rate of Si-N bond cleavage in hydrazinosilanes increases with the number of hydrazine substituents, making compounds with multiple such groups even more reactive towards hydrolysis or alcoholysis. sibran.ru This unique combination of reactive sites (N-N, Si-N, and Si-H) distinguishes this compound from other common organosilicon compounds.
Advanced Applications of Dimethyl 2,2 Dimethylhydrazino Silane in Materials Science
Formation of Silicon-Containing Thin Films Utilizing Dimethyl(2,2-dimethylhydrazino)silane
This compound is a volatile and reactive precursor suitable for various chemical vapor deposition (CVD) techniques, including low-pressure CVD (LPCVD) and plasma-enhanced CVD (PECVD). google.comresearchgate.net Its utility stems from its ability to form silicon-containing dielectric films at relatively low temperatures. google.com The presence of Si, N, C, and H in a single molecule allows it to act as a single-source precursor, simplifying the deposition process for complex multi-element films like silicon carbonitride. researchgate.netresearchgate.net
Silicon Nitride Film Generation
Hydrazinosilane precursors, including this compound, are effective for generating silicon nitride (Si₃N₄) films via CVD processes over a broad temperature range of 100°C to 800°C. google.com These precursors offer significant advantages over traditional silicon sources like dichlorosilane (B8785471) (SiH₂Cl₂) or silane (B1218182) (SiH₄).
Key Advantages of Hydrazinosilane Precursors for Si₃N₄ Deposition:
Lower Deposition Temperatures: They can enable deposition at temperatures 150 to 300°C lower than comparable processes using other precursors. google.com
Chlorine-Free Films: The absence of chlorine in the precursor molecule eliminates the formation of ammonium (B1175870) chloride, a common and problematic byproduct in processes using chlorosilanes. google.com
High Purity and Uniformity: The resulting silicon nitride films are reported to be relatively free of carbon and exhibit excellent thickness uniformity and step coverage, even inside trenches on semiconductor wafers. google.com
Reduced Safety Concerns: Unlike pyrophoric silane, hydrazinosilanes are generally stable, non-pyrophoric liquids or low-melting-point solids, which simplifies handling. google.com
Due to the nitrogen-rich character of the molecule, high-quality silicon nitride films can be generated with or without the addition of ammonia (B1221849) as a co-reactant. google.com
Silicon Oxide and Oxynitride Deposition
The application of hydrazinosilane precursors extends to the deposition of silicon oxide (SiO₂) and silicon oxynitride (SiON) films. google.com A precursor composition containing a hydrazinosilane, such as this compound, can be used in CVD processes to create these dielectric films. google.com Silicon oxynitride is a particularly important material in microelectronics, as its properties can be tuned between those of silicon dioxide and silicon nitride by controlling the nitrogen-to-oxygen ratio. nih.gov This allows for the optimization of characteristics like refractive index, dielectric constant, and stress for applications in optical waveguides, gate dielectrics, and passivation layers. nih.gov While the patent literature supports the use of hydrazinosilanes for these applications, specific process details for this compound remain less reported than for more conventional precursors like silane reacted with nitrous oxide or ammonia. google.com
Table 1: Deposition Capabilities of Hydrazinosilane Precursors
| Film Type | Deposition Method(s) | Typical Temperature Range | Key Advantages | Source |
|---|---|---|---|---|
| Silicon Nitride (Si₃N₄) | CVD, LPCVD, PECVD, ALD | 100°C - 800°C | Low temperature, chlorine-free, high uniformity | google.com |
| Silicon Oxide (SiO₂) | CVD, LPCVD, PECVD, ALD | Not Specified | Versatility of precursor | google.com |
| Silicon Oxynitride (SiON) | CVD, LPCVD, PECVD, ALD | Not Specified | Tunable film properties | google.com |
| Amorphous Silicon Carbonitride (a-Si:C:N:H) | PECVD | 300°C - 600°C (570 K - 870 K) | Single-source precursor, controllable bond structure | researchgate.net |
Amorphous Hydrogenated Silicon Carbonitride (a-Si:C:N:H) Film Synthesis
This compound has been successfully used as a single-source precursor in plasma-enhanced chemical vapor deposition (PECVD) to synthesize silicon carbonitride (SiCN) films. researchgate.netresearchgate.net Research has shown that using silyl (B83357) derivatives of asymmetrical dimethylhydrazine allows for the deposition of inorganic SiCN films at temperatures between 570–870 K (300–600 °C). researchgate.net The resulting material consists of an amorphous matrix that can contain nanocrystalline inclusions, with the specific structure depending on the precursor and deposition conditions. researchgate.net
The molecular architecture of this compound—(CH₃)₂HSiNHN(CH₃)₂—is fundamental to its effectiveness as a single-source precursor for SiCN films. It inherently contains all the necessary elements (Si, C, N, H) and a pre-existing framework of Si-C, Si-N, and C-N bonds. This structure facilitates the direct incorporation of these bonding units into the growing film. researchgate.net
Studies comparing films grown from this compound (with an N:Si ratio of 2) and a related precursor, Me₂Si(NHNMe₂)₂ (with an N:Si ratio of 4), demonstrate that the precursor's structure directly influences the film's composition and bonding. researchgate.net The relative amounts of Si-C, Si-N, and C(sp³)-N bonds in the final film are dependent on the molecular structure of the precursor, highlighting the ability to tailor film properties by selecting the appropriate starting molecule. researchgate.net
The bonds present in the this compound precursor are directly transferred to the SiCN film, but their prevalence can be controlled by the deposition conditions, particularly the plasma gas used in the PECVD process. researchgate.net This control allows for the synthesis of silicon carbonitride films with varied ratios of Si-C and C-N bonds, which in turn dictates the functional parameters of the material. researchgate.net
Research on silyl derivatives of asymmetrical dimethylhydrazine has revealed a significant finding:
When excited hydrogen is used as the plasma gas, the resulting SiCN films are dominated by Si-N and Si-C bonds . researchgate.net
When excited helium is used as the plasma gas, the film's structure is instead dominated by Si-N and C-N bonds . researchgate.net
This demonstrates a direct and controllable link between the process environment and the final chemical bonding structure of the film. While the precursor supplies the potential for all bond types, the plasma conditions selectively favor the formation or preservation of certain bonds over others. This selectivity is likely influenced by the different fragmentation pathways of the precursor molecule in hydrogen versus helium plasma. This effect is powerful for materials engineering, as the ratio of these bonds governs properties like hardness, thermal stability, and optical characteristics. researchgate.netntu.edu.tw
Table 2: Effect of Plasma Gas on Dominant Bonds in SiCN Films
| Plasma Gas | Prevalent Chemical Bonds in Film | Source |
|---|---|---|
| Excited Hydrogen | Si-N and Si-C | researchgate.net |
| Excited Helium | Si-N and C-N | researchgate.net |
Effect of Deposition Parameters on Resulting Film Characteristics
The characteristics of films derived from this compound are highly dependent on the parameters used during the deposition process, such as substrate temperature and the composition of plasma-forming gases. These parameters allow for the tailoring of the film's chemical bonding structure, composition, and ultimately its functional properties.
Substrate Temperature: The deposition temperature plays a critical role in the formation of the film. At lower temperatures (e.g., 30–200°C), the deposition rate can be limited by the desorption of film-forming precursors from the growth surface. researchgate.net As the substrate temperature increases (e.g., 200–400°C), thermally activated processes become dominant. researchgate.net This leads to the elimination of organic moieties and promotes the crosslinking of Si-N and Si-C network structures, resulting in denser films. researchgate.net For silicon carbonitride (SiCN) films, deposition temperatures can range from 100 to 400°C. mdpi.com In some processes, inorganic SiCN films containing Si-N, Si-C, and C-N bonds are deposited at temperatures between 570–870 K. The formation of C-N bonds has been observed to begin at temperatures around 470 K.
Plasma Power and Gas Ratios: The composition of the gas mixture used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) significantly influences the film's structure. When using an inert gas like helium, the decomposition of the precursor is less extensive, which can help preserve certain bonds from the original molecule. researchgate.net In contrast, using a reactive gas like ammonia (NH₃) or hydrogen can lead to different bond formations. researchgate.net
For instance, in remote-plasma CVD using silyl derivatives of asymmetrical dimethylhydrazine, films deposited using excited hydrogen are dominated by Si-N and Si-C bonds. When excited helium is used, the resulting film structure is characterized by a prevalence of Si-N and C-N bonds. The use of an ammonia/tetramethylsilane gas mixture in PECVD can lead to the formation of Si-N bonds, which has been shown to decrease the film's refractive index. researchgate.net The specific ratio of gases, such as the hydrogen to silane (H₂/SiH₄) dilution ratio, is a critical parameter in controlling the structural properties of the deposited films. mdpi.com By adjusting these parameters, it is possible to synthesize silicon carbonitrides with varied ratios of Si-C, Si-N, and C-N bonds, enabling the production of films with a wide range of functional properties.
The table below summarizes the influence of key deposition parameters on the characteristics of films derived from organosilicon precursors.
| Deposition Parameter | Effect on Film Characteristics | Typical Range/Condition | Resulting Bond Structure |
|---|---|---|---|
| Substrate Temperature | Controls precursor desorption, crosslinking, and film density. Higher temperatures promote the elimination of organic groups. researchgate.net | 100 - 400°C mdpi.com | Increased Si-N and Si-C network formation at higher temperatures. researchgate.net |
| Plasma-Forming Gas | Determines the dominant chemical bonds in the film. | Helium (Inert) vs. Hydrogen/Ammonia (Reactive) researchgate.net | He plasma: Si-N, C-N bonds. H₂ plasma: Si-N, Si-C bonds. |
| Gas Ratio (e.g., NH₃/TMS) | Influences refractive index and bond concentration. researchgate.net | Variable | Increasing NH₃ ratio can increase Si-N bond concentration. researchgate.net |
Comparative Analysis with Films Derived from Other Organosilicon Precursors
This compound belongs to the hydrazinosilane class of precursors, which are recognized for their potential in producing silicon carbonitride films. researchgate.net A comparative analysis reveals distinct advantages and differences when compared to other common organosilicon precursors like aminosilanes, disilazanes, and carbodiimides.
One of the remarkable advantages of hydrazinosilanes is their ability to deposit silicon-containing films at a higher rate compared to aminosilanes. Furthermore, the deposition rate from hydrazinosilanes is less sensitive to temperature variations, which can improve the uniformity of the film, especially when temperature gradients exist across the wafer.
The chemical structure of the precursor molecule strongly influences the composition of the resulting film. Different classes of single-source precursors tend to produce films with characteristic bonding structures:
Aminosilanes: Precursors such as tris(dimethylamino)silane (B81438) lead to the formation of films that are rich in Si-N bonds. mdpi.comresearchgate.net
Disilazanes: These precursors typically result in films where Si-C bonding is predominant. mdpi.com
Carbodiimides: The use of carbodiimide (B86325) precursors, like bis(trimethylsilyl)carbodiimide, facilitates the formation of various C-N bonds within the film. mdpi.com
Hydrazinosilanes: this compound is noted for containing Si-C, Si-N, and C-N bonds within its molecular structure, making it a versatile single-source precursor for SiCN films.
The table below offers a comparative overview of films derived from different classes of organosilicon precursors.
| Precursor Class | Example Compound | Predominant Bond Type in Film | Key Characteristics |
|---|---|---|---|
| Hydrazinosilanes | This compound | Si-C, Si-N, C-N | Higher deposition rate compared to aminosilanes; less temperature sensitivity. |
| Aminosilanes | Tris(dimethylamino)silane researchgate.net | Si-N mdpi.com | Produces nitrogen-rich films. mdpi.com |
| Disilazanes | Hexamethyldisilazane (HMDSN) svc.org | Si-C mdpi.com | Produces carbon-rich films. mdpi.com |
| Carbodiimides | Bis(trimethylsilyl)carbodiimide mdpi.com | C-N mdpi.com | Effective for incorporating various C-N bonds. mdpi.com |
Surface Nitridation of Silicon Substrates
This compound can be utilized in processes for the surface nitridation of silicon. This involves chemically converting a hydrogen-terminated silicon surface into a nitrogen-terminated one. Such surface modification is crucial for defining the substrate at an atomic level, which is a prerequisite for the high-quality growth of subsequent thin films in advanced semiconductor manufacturing.
In a related dry chemical process, dimethylhydrazine (DMH)—a compound closely related to the ligand in this compound—has been successfully used as a nitridation agent. The process is typically carried out in a vacuum chamber at pressures around 1 mTorr and at temperatures ranging from 400 to 600°C. X-ray photoelectron spectroscopy (XPS) analysis of surfaces treated this way reveals that the nitrogen atoms are bound uniformly with three silicon atoms, forming a surface that is chemically similar to bulk Si₃N₄.
The nitridation process is self-limiting at temperatures below 500°C. The nitrogen content at the surface increases with the duration of the process until it saturates at a thickness corresponding to approximately one monolayer. At temperatures between 550 and 600°C, the reaction can proceed beyond monolayer coverage. This controlled, low-temperature chemical process is effective for preparing uniform, nitrogen-terminated silicon surfaces, preserving the chemical uniformity established by pre-treatment methods.
Immobilization of Carbon Nanostructures to Silicon Surfaces
While organosilanes are broadly used for the chemical functionalization and immobilization of carbon nanostructures like carbon nanotubes (CNTs) onto various substrates, including silicon, specific applications detailing the use of this compound for this purpose are not prominently documented in the reviewed literature. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The general process of silanization involves creating hydroxyl groups on the CNT surface (often through an oxidation step) which can then react with a silane compound. researchgate.net This method allows for the attachment of different organo-functional groups to the CNTs, improving their compatibility and adhesion to a matrix or surface. researchgate.net Although this demonstrates a general chemical pathway, direct evidence linking this compound to the specific task of immobilizing carbon nanostructures to silicon surfaces has not been identified.
Computational and Theoretical Studies of Dimethyl 2,2 Dimethylhydrazino Silane
Quantum Chemical Methods in Organosilicon Compound Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This approach is particularly useful for understanding bonding, electronic transitions, and reactivity. In the context of silylhydrazines, MO theory can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor and can predict sites of electrophilic or nucleophilic attack.
For a molecule like Dimethyl(2,2-dimethylhydrazino)silane, the HOMO is expected to be localized on the nitrogen atoms of the hydrazine (B178648) group due to the presence of lone pair electrons. The LUMO, conversely, is likely to be associated with the silicon atom and its substituents, reflecting its capacity to accept electron density. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Molecular Orbital | Primary Atomic Contribution | Role in Reactivity |
|---|---|---|
| HOMO | Nitrogen (lone pairs) | Electron donation, site of electrophilic attack |
| LUMO | Silicon (antibonding orbitals) | Electron acceptance, site of nucleophilic attack |
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids based on the electron density rather than the many-electron wave function. DFT offers a good balance between computational cost and accuracy, making it suitable for studying larger molecules like organosilicon precursors.
DFT calculations have been successfully applied to study the surface reactions of aminosilane (B1250345) precursors during atomic layer deposition (ALD), a process similar to CVD. rsc.orgresearchgate.net These studies investigate the effects of different ligands on the reaction mechanisms and energetics. rsc.orgresearchgate.net For this compound, DFT could be used to calculate a range of molecular properties, including:
Optimized molecular geometry: Predicting bond lengths and angles.
Vibrational frequencies: To aid in the interpretation of experimental infrared and Raman spectra.
Thermochemical properties: Such as enthalpy of formation, entropy, and heat capacity.
Reaction energetics: To determine the feasibility of various decomposition pathways.
In studies of related aminosilanes, DFT has been used to compare the surface reactions of precursors with varying numbers of amino ligands, revealing how the precursor structure influences the deposition process. rsc.orgresearchgate.net For instance, the decomposition reactions of some aminosilane precursors are found to be thermodynamically and kinetically favorable on hydroxyl-terminated surfaces. nih.gov
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT.
Ab initio calculations are particularly valuable for obtaining precise energetic information. For example, high-level ab initio methods have been used to create a reliable benchmark database of thermochemical properties for organosilicon species. nih.gov Such calculations can accurately predict bond dissociation energies, which are crucial for understanding the thermal stability of a precursor molecule. In a study on various silicon compounds, including silylhydrazines, ab initio methods were employed to investigate the intramolecular Si···N non-covalent contact, demonstrating the capability of these methods to handle complex structural features. rsc.org For this compound, ab initio calculations could provide definitive values for the Si-N bond strength and the energies of various decomposition products.
Thermodynamic Simulations of Film Deposition Processes
Thermodynamic simulations are a powerful tool for predicting the feasibility and outcomes of CVD processes under different experimental conditions. nih.gov These simulations are typically based on minimizing the total Gibbs free energy of the chemical system, which includes the gaseous precursors and the solid phases that can be formed. bohrium.com By varying parameters such as temperature, pressure, and the ratio of input gases, a "CVD phase diagram" can be constructed, which shows the regions of stability for different solid phases. bohrium.com
| Parameter | Influence on Deposition |
|---|---|
| Temperature | Affects reaction rates and the stability of solid phases. |
| Pressure | Influences gas-phase reactions and mass transport. |
| Precursor Flow Rates | Determines the elemental composition of the gas phase. |
Modeling of Reaction Pathways and Energetics
Understanding the chemical reactions that a precursor molecule undergoes during the CVD process is essential for controlling the film growth and properties. Computational modeling of reaction pathways involves identifying the elementary reaction steps, locating the transition state structures, and calculating the associated energy barriers.
The thermal decomposition of an organosilicon precursor is a critical step in the CVD process. Theoretical studies can elucidate the likely decomposition pathways and the energy required for these reactions to occur. The activation energy (Ea) represents the minimum energy required to initiate a chemical reaction, while the reaction enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic.
For silylhydrazines and related aminosilanes, several decomposition pathways can be envisioned, including the cleavage of Si-N, Si-H, N-N, and C-H bonds. The relative bond dissociation energies play a significant role in determining the initial decomposition steps. gelest.com The Si-N bond is generally weaker than the Si-C bond but stronger than the N-N bond in hydrazine derivatives. gelest.com
Theoretical calculations, often using DFT or high-level ab initio methods, can be used to map out the potential energy surface for the decomposition of this compound. This would involve calculating the energies of various radical and molecular fragments that could be formed and the activation barriers for the transition states connecting them. For instance, theoretical evaluations of the thermal decomposition of dichlorosilane (B8785471) on a silicon nitride surface have highlighted the importance of surface functional groups in lowering the activation barrier for precursor decomposition. rsc.org Similar mechanisms are likely at play in the decomposition of silylhydrazine precursors on a growing SiCN film.
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
|---|---|
| Si-H | ~323 |
| Si-C | ~301 |
| Si-N | ~355 |
| N-N | ~163 |
Note: These are general values and can vary depending on the specific molecular environment.
By calculating the activation barriers and reaction enthalpies for different possible decomposition pathways, computational chemistry can predict the most likely reaction mechanisms under CVD conditions. This information is crucial for optimizing the process to favor the formation of the desired SiCN material and to minimize the incorporation of unwanted impurities.
Prediction and Interpretation of Spectroscopic Parameters
No specific studies on the theoretical prediction and interpretation of the spectroscopic parameters for this compound were found.
Vibrational Frequencies (e.g., Infrared Spectroscopy)
No computational data on the vibrational frequencies for this compound could be located.
Rotational Constants
There are no published theoretical calculations of the rotational constants for this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Specific theoretical predictions for the NMR chemical shifts of this compound are not available in the scientific literature.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for Hydrazinosilanes
The synthesis of hydrazinosilanes, including Dimethyl(2,2-dimethylhydrazino)silane, has traditionally been achieved through several core methods. sibran.ru Future research will likely focus on refining these pathways to improve yield, purity, and cost-effectiveness, while also exploring entirely new synthetic strategies. The primary existing methods provide a foundation for this future work. sibran.ru
Key synthetic routes that offer avenues for further exploration include:
Hydrazinolysis of Organylchlorosilanes: This common method involves the reaction of 1,1-dimethylhydrazine (B165182) (DMH) with an organochlorosilane. For instance, reacting DMH with methylchlorosilanes can yield the desired hydrazinosilane, though the formation of byproducts can be a challenge. sibran.ru Optimizing reaction conditions, such as solvent and molar ratios, is a key area for improvement. Carrying out the reaction in ether, for example, has been shown to produce Me2SiNHNMe2 with a high yield of 88%. sibran.ru
Hydrazination of Organylaminosilanes: This pathway involves the interaction of DMH with organoaminosilanes. sibran.ru Research into catalysts that can facilitate this transamination-like reaction could lead to more efficient and selective syntheses.
Dehydrocondensation of Hydrazines with Organylhydridosilanes: This method involves the reaction between DMH and an organohydridosilane, releasing hydrogen gas. sibran.ru The development of new catalysts could enhance reaction rates and allow for milder reaction conditions.
Organometallic Synthesis: Utilizing organometallic reagents, such as 1,1-dimethyl-2-lithiumhydrazine, offers another route. Its reaction with trimethylchlorosilane, for example, produces trimethyl(2,2-dimethylhydrazino)silane. sibran.ru A drawback of this method is the need to first prepare the corresponding lithium derivatives. sibran.ru
| Synthetic Method | Reactants | Key Characteristics | Reported Yield |
| Hydrazinolysis | 1,1-Dimethylhydrazine + Organylchlorosilane | Common route; yield is solvent-dependent. | Up to 88% (in ether) sibran.ru |
| Hydrazination | 1,1-Dimethylhydrazine + Organylaminosilane | Involves displacement of an amino group. | Varies |
| Dehydrocondensation | 1,1-Dimethylhydrazine + Organylhydridosilane | Produces H₂ as a byproduct. | Varies |
| Organometallic Synthesis | 1,1-dimethyl-2-lithiumhydrazine + Organylchlorosilane | Requires pre-formation of the lithium derivative. | 61% for Trimethyl(2,2-dimethylhydrazino)silane sibran.ru |
Development of Advanced Hydrazinosilane Precursors for Next-Generation Materials
Hydrazinosilanes are valuable as precursors for the deposition of thin films, a critical process in fabricating materials for electronics and surface engineering. mdpi.com The development of advanced precursors is essential for creating next-generation materials with tailored properties for applications in energy harvesting, biomaterials, and computer manufacturing. mdpi.com The chemical versatility of the hydrazinosilane structure allows for tuning of physical properties like volatility and thermal stability by modifying the organic substituents on the silicon atom.
Future research in this area will focus on designing and synthesizing novel hydrazinosilane molecules that can serve as superior precursors for methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). mdpi.com The reactivity of the Si-N bond is central to their function as precursors. sibran.ru By strategically altering the groups attached to the silicon atom, it is possible to control the decomposition temperature and the composition of the resulting thin film. For example, increasing the number of 2,2-dimethylhydrazine substituents at the silicon atom increases the rate at which they can be removed during a reaction. sibran.ru This tunability is key to developing precursors for advanced materials.
In-depth Mechanistic Studies of Precursor Decomposition and Film Growth
A fundamental understanding of how hydrazinosilane precursors decompose and how thin films subsequently form is crucial for optimizing deposition processes. helsinki.fi The Si-N bond is susceptible to cleavage by acids and bases, and compounds like diorganyl-bis(2,3-dimethylhydrazino)silanes readily react with water and alcohols. sibran.ru These reactions, which result in the release of DMH, are the foundation of their utility in deposition. sibran.ru
Future work must employ sophisticated analytical techniques to probe these reaction mechanisms in real-time. Understanding the influence of the substrate, co-reactants, and temperature on the deposition process is essential for controlling film characteristics such as crystallinity and composition. helsinki.fi Mechanistic studies would help to clarify the specific chemical reactions that occur on the substrate surface during each cycle of an ALD process, leading to more precise control over material properties.
Integration of Advanced In-situ Characterization Techniques for Process Monitoring
To achieve a deeper mechanistic understanding, the integration of advanced in-situ characterization techniques is indispensable. These methods allow for real-time monitoring of the deposition process, providing direct information on reaction mechanisms and film properties as they evolve. helsinki.fiugent.be This approach is a significant advancement over traditional ex-situ "cook-and-look" methods, which are more labor-intensive and provide less detailed kinetic information. ugent.be
By combining multiple in-situ techniques within a single deposition system, researchers can obtain a comprehensive picture of the physical and chemical changes occurring. mdpi.commdpi.com This allows for the correlation of various properties simultaneously, revealing complex reaction mechanisms. mdpi.comresearchgate.net
| In-situ Technique | Information Obtained | Relevance to Hydrazinosilane Deposition |
| Spectroscopic Ellipsometry (SE) | Layer thickness, roughness, optical properties. ugent.be | Monitors film growth rate and quality in real-time. |
| Quadrupole Mass Spectrometry (QMS) | Gaseous reaction products and precursors. helsinki.fiugent.be | Identifies volatile byproducts, confirming reaction pathways. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Surface chemical bonds. helsinki.fi | Tracks the formation and removal of surface functional groups during ALD cycles. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemistry and elemental composition. ugent.be | Provides information on surface contamination and the chemical state of the growing film. |
| X-ray Diffraction (XRD) | Crystallography and phase composition. helsinki.fiugent.be | Determines the crystalline structure of the film as it forms. |
Exploration of Applications Beyond Thin Film Deposition
While their role as precursors for thin films is a major focus, the reactivity of hydrazinosilanes suggests potential applications in other areas of chemistry. The Si-N bond can participate in a variety of chemical transformations, opening doors to new synthetic possibilities. sibran.ru
Potential future applications include:
Silylating Agents: Trimethyl(2,2-dimethylhydrazino)silane has been used to silylate diamines. sibran.ru This reactivity could be harnessed in organic synthesis for the protection of functional groups or the creation of more complex organosilicon compounds.
Synthesis of Novel Compounds: The reaction of hydrazinosilanes with methyl iodide leads to the formation of quaternary hydrazinium (B103819) salts. sibran.ru These ionic compounds could be explored for applications as catalysts, electrolytes, or novel ionic liquids.
Blocking Agents in Organic Synthesis: Related silanes, such as dimethyldiethoxysilane (DMDEOS), are used to block reactive hydroxyl and amino groups during multi-step syntheses. wikipedia.org Hydrazinosilanes could potentially be developed for similar purposes, offering different reactivity and selectivity profiles.
Rational Design of Hydrazinosilanes through Computational Chemistry
Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules, a principle that can be applied to the development of novel hydrazinosilanes. nih.govmdpi.com By using computational methods, researchers can predict the properties of yet-to-be-synthesized compounds, guiding experimental efforts toward the most promising candidates. youtube.com
Molecular modeling techniques can be used to:
Predict Precursor Properties: Calculations can estimate key physical properties such as volatility, thermal stability, and molecular structure. This helps in pre-screening potential precursors for ALD or CVD applications.
Simulate Reaction Pathways: Computational models can be used to study the energetics of precursor decomposition, helping to elucidate reaction mechanisms. Understanding the conformational analysis of the molecule can reveal reasons for differences in reactivity among similar compounds. youtube.com
Elucidate Structure-Property Relationships: By systematically modifying the structure of a hydrazinosilane in silico, researchers can build quantitative structure-activity relationship (QSAR) models that correlate molecular features with performance. nih.gov
| Computational Method | Application in Hydrazinosilane Design |
| Density Functional Theory (DFT) | Calculation of molecular geometries, vibrational frequencies, and reaction energetics. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of precursors on a substrate surface. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the performance of new precursors based on their structure. nih.gov |
| Free Energy Perturbation (FEP) | Calculation of binding energies and solvation effects to understand precursor-surface interactions. youtube.com |
Q & A
Q. How to reconcile conflicting data on the compound’s stability in polar aprotic solvents?
- Methodological Answer : Conduct meta-analysis of existing studies, categorizing data by solvent purity, measurement techniques, and experimental conditions. Use Arrhenius plots to isolate temperature-dependent degradation pathways. Validate with accelerated aging studies under controlled atmospheres .
Q. What validation protocols ensure reproducibility in catalytic applications of this compound?
- Methodological Answer : Standardize substrate scope (e.g., aryl halides for cross-coupling) and report turnover numbers (TON) with error margins. Share raw data and computational workflows via open-access platforms. Cross-validate with independent kinetic assays (e.g., stopped-flow spectroscopy) .
Theoretical-Experimental Integration
Q. How to integrate mechanistic insights from computational studies into experimental optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
